molecular formula C12H11NO2 B13063396 3-(3-Oxopentanoyl)benzonitrile

3-(3-Oxopentanoyl)benzonitrile

Cat. No.: B13063396
M. Wt: 201.22 g/mol
InChI Key: WIYPLPZEPWZEKF-UHFFFAOYSA-N
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Description

3-(3-Oxopentanoyl)benzonitrile is an organic compound with the molecular formula C12H11NO2. It is a derivative of benzonitrile, characterized by the presence of a 3-oxopentanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxopentanoyl)benzonitrile typically involves the reaction of benzonitrile with a suitable acylating agent. One common method is the Friedel-Crafts acylation, where benzonitrile reacts with 3-oxopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxopentanoyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3-Oxopentanoyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Oxopentanoyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the carbonyl group can undergo nucleophilic acyl substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the 3-oxopentanoyl group, making it less reactive in certain chemical reactions.

    3-(3-Oxopropionyl)benzonitrile: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

3-(3-Oxopentanoyl)benzonitrile is unique due to the presence of both a nitrile and a ketone functional group, allowing it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological interactions.

Biological Activity

3-(3-Oxopentanoyl)benzonitrile is a compound characterized by a benzonitrile moiety substituted with a 3-oxopentanoyl group. Its molecular formula is C13H11NO2, and it has a molecular weight of 215.23 g/mol. The unique structural features, including the presence of both a nitrile and a ketone functional group, suggest significant potential for various biological activities.

The synthesis of this compound can be achieved through several methods, typically involving reactions that introduce the 3-oxopentanoyl group onto the benzonitrile framework. The compound's reactivity is influenced by its functional groups, which can participate in various chemical transformations, including oxidation and substitution reactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in therapeutic contexts, particularly in cancer and inflammatory diseases.
  • Receptor Binding : Studies have indicated potential interactions with biological receptors, suggesting a role in modulating physiological responses.

The mechanism by which this compound exerts its biological effects likely involves binding to specific targets within cells. This binding can prevent substrate interaction or alter enzymatic activity, leading to downstream effects on cellular pathways. For instance, if it acts as an enzyme inhibitor, it may occupy the active site of the enzyme, thereby blocking its function.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(3-Oxobutanoyl)benzonitrileSimilar benzonitrile structure with a shorter chainMay exhibit different biological activities
4-(2-Oxobutanoyl)benzonitrileContains a ketone at a different positionPotentially alters reactivity and selectivity
BenzonitrileLacks the acyl substitutionServes as a baseline for comparing biological activity
4-AminobenzonitrileContains an amino group instead of an acyl groupDifferent interaction profile due to amino functionality

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(3-oxopentanoyl)benzonitrile

InChI

InChI=1S/C12H11NO2/c1-2-11(14)7-12(15)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3

InChI Key

WIYPLPZEPWZEKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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